Bismuth vanadium oxide

Overview

Description

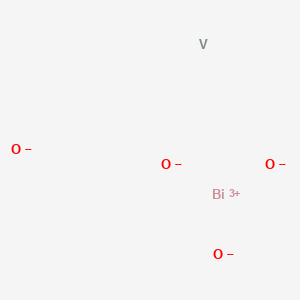

Bismuth Vanadium Oxide, also known as Bismuth Vanadate, Bismuth Vanadate Yellow, Bismuth Orthovanadate, Pigment Yellow 184, etc. It is an inorganic compound with the formula BiVO4 . It is widely utilized in the ceramic industry due to its distinctive yellow effect . It is a high-quality inorganic ceramic raw material, bringing a unique visual appeal to ceramic products .

Synthesis Analysis

BiVO4 can be synthesized via various methods. For instance, vanadium-doped Bi2O4 thin films were synthesized via the sol-gel dip coating method . Another method involves a simple thermal decomposition method . Additionally, a vanadium-doped (V-doped) bismuth oxide (Bi2O3) electrocatalyst was synthesized using a facile one-step hydrothermal method .Molecular Structure Analysis

The molecular structure of BiVO4 is based on the unusual all-vanadium ε-Keggin framework ε-V(12)O(40), which is stabilized by coordination of four Bi(III) centers . The doping of V can tune the intrinsic crystal and electronic structure of Bi2O3, causing partial amorphization in the Bi2O3 nanosheet and decreasing electron density around Bi active sites .Chemical Reactions Analysis

BiVO4 has been found to have excellent high-temperature resistance and can maintain color stability during high-temperature firing . It also has excellent electrocatalytic CO2 reduction performance .Physical And Chemical Properties Analysis

BiVO4 is known for its vivid yellow color and can provide bright and rich colors . It has excellent high-temperature resistance and can maintain color stability during high-temperature firing . It also has good dispersibility and solubility .Scientific Research Applications

Plant Growth Promotion

Scientific Field

Application Summary

Bismuth Vanadium Oxide (BV) has been found to promote growth and activity in Arabidopsis thaliana, a model organism in plant biology .

Methods of Application

Different concentrations of BV were added to the growth medium to analyze the growth of seedlings, including taproots, lateral roots, leaf stomata, root activity, and superoxide anion O2.- generation .

Results

The results showed that BV promoted the growth of taproots and the development of lateral roots, enhanced the length of the extension zone in roots, increased the number and size of leaf stomata and root activity, reduced the accumulation of ROS in seedlings, and changed the expression levels of genes related to polyamines or hormones .

Antibacterial Activity

Scientific Field

Application Summary

BV has been found to have antibacterial activity against a variety of common pathogens causing crop diseases .

Methods of Application

The antibacterial activity of BV was investigated against a variety of common pathogens causing crop diseases .

Results

The results showed that BV could effectively inhibit the growth of Fusarium wilt of cotton and rice sheath blight .

Photocatalytic Water Treatment

Scientific Field

Application Summary

Bismuth vanadate (BiVO4) is an effective visible light driven photocatalyst with various excellent properties such as narrow bandgap, resistance to corrosion, and low toxicity .

Methods of Application

The photocatalytic activity of BiVO4 in water treatment is applied to degrade dye molecules and actual organic pollutants in the photocatalytic system under visible light irradiation .

Results

The application of BiVO4 photocatalytic activity in water treatment has shown promising results in removing aqueous pollutants .

Biomedical Applications

Scientific Field

Application Summary

Various nanoforms of Bi with different compositions have been exploited for biological applications, including drug delivery, antimicrobial activity, bioimaging, cancer therapy, biosensing, and tissue engineering .

Methods of Application

The specific methods of application vary depending on the specific biomedical application .

Results

The results of these applications have shown promising outcomes in the respective fields .

Solar Water Splitting

Scientific Field

Application Summary

Bismuth Vanadate is an n-type semiconductor with applications as a novel photocatalyst for solar water splitting .

Methods of Application

The specific methods of application are not detailed in the available resources .

Results

Electronics

Scientific Field

Application Summary

In electronics, Bismuth Oxide is utilized in the production of varistors, which are electronic components with non-linear current-voltage characteristics .

Results

Pigment Production

Scientific Field

Application Summary

Bismuth vanadium oxide is used as a pigment due to its hiding power .

Methods of Application

It is used in the production of paints, coatings, plastic and rubber products .

Results

The specific results or outcomes are not detailed in the available resources .

Dye Degradation

Application Summary

BiVO4 has been applied in dye degradation .

Results

The application of BiVO4 in dye degradation has shown promising results .

Water Purification

Application Summary

BiVO4 has been used in water purification .

Results

The application of BiVO4 in water purification has shown promising results .

Pigment Production

Methods of Application

It also finds use in paints, coatings, plastic and rubber products .

Safety And Hazards

Future Directions

properties

IUPAC Name |

bismuth;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V/q+3;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUOUJVWIOKBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth orthovanadate | |

CAS RN |

14059-33-7, 53801-77-7 | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)